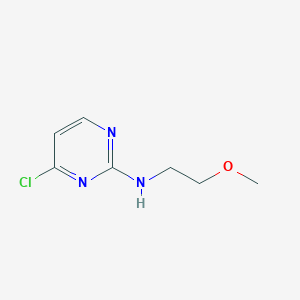

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine

Description

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-12-5-4-10-7-9-3-2-6(8)11-7/h2-3H,4-5H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRBXJZVFKROKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 2-methoxyethylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing in affected tissues.

Comparison with Similar Compounds

4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

4-chloro-N-methylpyrimidin-2-amine: Similar in structure but with a methyl group instead of a methoxyethyl group.

2,4-dichloropyrimidine: Contains two chlorine atoms at positions 2 and 4, making it more reactive in substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity and biological activity.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or sulphone displacement approaches. For example, details a sulphone displacement method using 4-chloropyrimidine derivatives reacting with 2-methoxyethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃. Key intermediates are characterized via ¹H/¹³C NMR (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~3.5 ppm for methoxy groups) and HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 228.06). Reaction yields (60–85%) depend on temperature control and stoichiometric ratios .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. demonstrates how pyrimidine derivatives form co-crystals with acids (e.g., succinic acid), enabling precise determination of bond lengths (C–Cl: ~1.73 Å) and dihedral angles (e.g., ~12° between pyrimidine and substituent planes). Hydrogen bonding networks (N–H⋯O/N interactions) and packing motifs (e.g., π-π stacking) are analyzed to explain stability .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic displacement reaction in this compound’s synthesis?

DFT calculations (B3LYP/6-31G* level) are used to model transition states and activation energies. highlights that the chloro group’s leaving ability is enhanced by electron-withdrawing effects, while the methoxyethylamine’s nucleophilicity is modulated by solvent polarity. Kinetic studies (e.g., Arrhenius plots) reveal a second-order reaction mechanism, with rate-limiting steps involving amine attack on the pyrimidine ring .

Q. How do computational studies predict the compound’s reactivity and solvation effects?

Molecular dynamics simulations (e.g., using Gaussian or GROMACS) assess solvation free energies in solvents like water or DMSO. shows that solvation stabilizes the compound via hydrogen bonds (ΔG ~-5.2 kcal/mol in water). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps ~4.1 eV) predicts electrophilic attack sites, aligning with experimental reactivity at the C4 chlorine position .

Q. What biological activity has been observed, and how is it evaluated?

While direct data on this compound is limited, and suggest pyrimidine analogs exhibit antimicrobial activity (MIC ~12.5 µg/mL against S. aureus). Assays include:

Q. How can polymorphism or crystallographic variations impact this compound’s properties?

compares polymorphic forms of related pyrimidines, showing differences in melting points (Δmp ~15°C) and bioavailability. Polymorph screening uses:

- DSC/TGA to identify thermal transitions (e.g., endothermic peaks at 160–180°C).

- PXRD to distinguish crystal forms (e.g., distinct 2θ peaks at 12.4° and 18.7°).

Crystallization conditions (e.g., solvent evaporation vs. cooling) critically influence dominant forms .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.34 (s, 1H, pyrimidine-H), δ 3.55 (t, J=5.2 Hz, 2H, –OCH₂–) | |

| ¹³C NMR | δ 162.1 (C2), δ 108.5 (C5), δ 70.3 (–OCH₂–) | |

| HRMS | [M+H]⁺: 228.0643 (calc. 228.0648) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.